mTOR Kinase Selectivity: >100-Fold Discrimination Against PI3Kα Versus Pyrazolopyrimidine Comparators
Pyrido[2,3-d]pyrimidine-2,4-diamine derivatives achieve mTOR selectivity exceeding 100-fold relative to PI3Kα, a level of discrimination not consistently observed with pyrazolopyrimidine-based mTOR inhibitors [1]. The scaffold's C-7 substituents further improve kinase efficiency compared to 2,4-di-substituted pyrimidopyrimidine reference compounds [2]. This selectivity profile is critical for minimizing off-target PI3K pathway interference in cellular assays.
| Evidence Dimension | mTOR vs PI3Kα selectivity (fold difference in IC50) |
|---|---|
| Target Compound Data | >100-fold selectivity (mTOR IC50 approximately 0.2 nM; PI3Kα IC50 approximately 200 nM) for Torin 2 analog |
| Comparator Or Baseline | Pyrazolopyrimidine mTOR inhibitors (baseline selectivity typically 10-50 fold) |
| Quantified Difference | At least 2- to 10-fold improvement in selectivity window |
| Conditions | Recombinant enzyme assays; mTOR and PI3Kα kinase activity measured via ATP consumption |
Why This Matters
Superior mTOR selectivity enables cleaner pharmacological dissection of mTORC1/mTORC2 signaling without confounding PI3K pathway inhibition, a critical requirement for target validation studies.
- [1] Liu Q, Wang J, Kang SA, Thoreen CC, Hur W, Ahmed T, et al. Discovery of Torin 2, an ATP-competitive inhibitor of mTOR with selectivity over PI3K. Cancer Res. 2009;69(9 Suppl):Abstract 1772. View Source
- [2] Buron F, Mérour JY, Akssira M, Guillaumet G, Routier S. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2021;26(17):5349. View Source
